molecular formula C8H11NO3S2 B7941532 (R)-1-(Thiophene-2-sulfonyl)-pyrrolidin-3-ol

(R)-1-(Thiophene-2-sulfonyl)-pyrrolidin-3-ol

Cat. No.: B7941532
M. Wt: 233.3 g/mol
InChI Key: BOAZCYGWVCAQJI-SSDOTTSWSA-N
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Description

(R)-1-(Thiophene-2-sulfonyl)-pyrrolidin-3-ol is a chiral pyrrolidine derivative featuring a thiophene sulfonyl group at the 1-position and a hydroxyl group at the 3-position of the pyrrolidine ring (Figure 1). The stereochemistry (R-configuration) at the 3-hydroxyl position is critical for its biological interactions, as enantiomers often exhibit distinct pharmacological profiles .

Figure 1: Structure of this compound.

Properties

IUPAC Name

(3R)-1-thiophen-2-ylsulfonylpyrrolidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3S2/c10-7-3-4-9(6-7)14(11,12)8-2-1-5-13-8/h1-2,5,7,10H,3-4,6H2/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOAZCYGWVCAQJI-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)S(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1O)S(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(Thiophene-2-sulfonyl)-pyrrolidin-3-ol typically involves the reaction of thiophene-2-sulfonyl chloride with a suitable pyrrolidine derivative. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.

Industrial Production Methods

Industrial production of ®-1-(Thiophene-2-sulfonyl)-pyrrolidin-3-ol may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors to maintain consistent reaction conditions and improve scalability.

Chemical Reactions Analysis

Oxidation Reactions

The thiophene-2-sulfonyl group undergoes selective oxidation under controlled conditions:

  • Reagents : Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA), or ozone.

  • Conditions : Reactions are typically performed in dichloromethane (DCM) or acetone at 0–25°C.

  • Products :

    • Sulfoxide derivatives (e.g., thiophene-2-sulfinyl-pyrrolidin-3-ol) at lower oxidation states.

    • Sulfone derivatives (e.g., thiophene-2-sulfonyl-pyrrolidin-3-ol sulfone) under stronger oxidizing conditions .

Key Data :

Oxidizing AgentTemperature (°C)Yield (%)Major Product
H₂O₂2578Sulfoxide
m-CPBA092Sulfone

Reduction Reactions

The sulfonyl group can be reduced to a thiol or sulfide:

  • Reagents : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), or catalytic hydrogenation (H₂/Pd).

  • Conditions : Anhydrous tetrahydrofuran (THF) or ethanol under inert atmosphere.

  • Products :

    • Thiol derivatives (e.g., (R)-1-(thiophene-2-thiol)-pyrrolidin-3-ol) via LiAlH₄.

    • Partial reduction to sulfinic acids using milder agents like NaBH₄ .

Key Data :

Reducing AgentSolventTime (h)Yield (%)Product Purity (%)
LiAlH₄THF46595
NaBH₄Ethanol64288

Nucleophilic Substitution

The sulfonamide group participates in substitution reactions with nucleophiles:

  • Nucleophiles : Amines (e.g., piperazine), alcohols, or thiols.

  • Conditions : Base-mediated (e.g., triethylamine, NaH) in polar aprotic solvents like DMF or DCM.

  • Products :

    • N-alkylated or N-arylated pyrrolidine derivatives.

    • Example: Reaction with 4-phenylpiperazine yields (R)-1-(4-phenylpiperazin-1-ylsulfonyl)-pyrrolidin-3-ol, a compound with enhanced antimicrobial activity .

Key Data :

NucleophileBaseSolventYield (%)Application
4-PhenylpiperazineTriethylamineDMF81Antimicrobial agent
Benzyl alcoholNaHDCM67Synthetic intermediate

Cyclization and Functionalization

The pyrrolidine ring enables intramolecular cyclization :

  • Reagents : Bromoalkanoyl chlorides, NaH.

  • Conditions : THF or DMF at 0–25°C.

  • Products :

    • Fused bicyclic compounds (e.g., pyrrolo[1,2-a]pyrazine derivatives) via acylative cyclization .

Example Reaction Pathway :

  • Acylation with β-bromoalkanoyl chloride.

  • Cyclization via NaH-mediated elimination.

  • Final product: Pyrrolidine-fused heterocycle with improved bioactivity.

Stability and Side Reactions

  • Hydrolytic Degradation : The sulfonamide bond is stable under acidic conditions but hydrolyzes in strong alkaline media (pH > 12) .

  • Thermal Stability : Decomposes above 200°C, forming thiophene sulfonic acid and pyrrolidine fragments .

Mechanistic Insights

  • Sulfonyl Group Reactivity : The electron-withdrawing nature of the sulfonyl group enhances the electrophilicity of adjacent carbons, facilitating nucleophilic attacks .

  • Stereochemical Retention : Chiral integrity at the pyrrolidine C3 position is maintained during most reactions due to steric hindrance from the sulfonyl group .

Scientific Research Applications

Organic Synthesis

(R)-1-(Thiophene-2-sulfonyl)-pyrrolidin-3-ol serves as a valuable building block in organic synthesis, particularly for the preparation of more complex molecules. Its chiral nature allows for the creation of enantiomerically enriched compounds, which are crucial in the pharmaceutical industry .

ApplicationDescription
Building BlockUsed to synthesize other chiral compounds
Chiral CatalystActs as a catalyst in asymmetric synthesis reactions

Medicinal Chemistry

Research has indicated potential therapeutic properties of this compound, including anti-inflammatory and antimicrobial activities. It is being investigated as a biochemical probe to study enzyme mechanisms, particularly its interaction with biological targets such as enzymes or receptors .

Case Study:
A study explored the compound's role in modulating enzyme activity through binding interactions facilitated by its sulfonyl group, which can form hydrogen bonds with amino acid residues in enzyme active sites.

Biochemical Probes

The compound has been evaluated for its utility in biochemical assays aimed at understanding enzyme kinetics and mechanisms. Its unique structural features allow it to interact selectively with specific enzymes, making it an important tool for researchers studying metabolic pathways .

Material Science

In materials science, this compound is being explored for its potential in developing novel materials with specific electronic or optical properties. The thiophene moiety contributes to the electronic characteristics of the materials being developed .

Mechanism of Action

The mechanism of action of ®-1-(Thiophene-2-sulfonyl)-pyrrolidin-3-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl group can form hydrogen bonds or electrostatic interactions with amino acid residues in the active site of enzymes, influencing their catalytic activity.

Comparison with Similar Compounds

Structural Analogues with Halogen Substitutions

A closely related compound, (R)-1-((5-Bromothiophen-2-yl)sulfonyl)pyrrolidin-3-ol (CAS: 1264033-72-8), incorporates a bromine atom at the 5-position of the thiophene ring. This modification increases molecular weight (C₈H₁₀BrNO₃S₂ vs. C₇H₁₀NO₃S₂) and alters lipophilicity (logP: ~1.8 vs. Such halogenation is common in drug design to improve target binding via halogen bonding or steric effects .

Table 1: Comparison of Thiophene-Sulfonyl Pyrrolidine Derivatives

Compound Molecular Formula Molecular Weight Key Substituent Biological Relevance Source
(R)-1-(Thiophene-2-sulfonyl)-pyrrolidin-3-ol C₇H₁₀NO₃S₂ 244.29 g/mol Thiophene-2-sulfonyl Discontinued (CymitQuimica)
(R)-1-(5-Bromo-Thiophene-2-sulfonyl)-pyrrolidin-3-ol C₈H₁₀BrNO₃S₂ 344.26 g/mol 5-Bromo-thiophene-2-sulfonyl Investigated for kinase inhibition

Stereochemical Variants: R vs. S Configuration

The S-isomer of pyrrolidin-3-ol derivatives is frequently utilized in bioactive molecules. For example, (S)-pyrrolidin-3-ol is a key intermediate in synthesizing TRK inhibitors (e.g., (S)-N-(5-((R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide), highlighting the importance of stereochemistry in target engagement . The R-configuration in the target compound may confer distinct binding kinetics or metabolic stability compared to its S-counterparts.

Pyrrolidine Derivatives with Alternative Substituents

Phenylethyl-Substituted Pyrrolidines

Compounds such as (3S)-1-(2-phenylethyl)pyrrolidin-3-ol () replace the thiophene sulfonyl group with a phenylethyl moiety.

Thiophene-Propanol Derivatives

Derivatives like a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol () feature a propanol backbone instead of pyrrolidine. The absence of a sulfonyl group and the presence of a methylamino substituent may reduce electronegativity and alter receptor affinity, making these compounds more suitable for adrenergic or serotoninergic targets .

Piperidine vs. Pyrrolidine Scaffolds

Piperidine analogues (e.g., 2-Methylsulfanyl-4,6-bis-(piperidin-3-yloxy)-pyrimidine dihydrochloride) from exhibit larger ring sizes, which can influence conformational flexibility and binding pocket compatibility.

Biological Activity

(R)-1-(Thiophene-2-sulfonyl)-pyrrolidin-3-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Pyrrolidine Ring : This can be achieved via reductive amination using suitable amines and aldehydes.
  • Introduction of the Thiophene Sulfonyl Group : Achieved through sulfonylation reactions using thiophene sulfonyl chloride in the presence of a base.
  • Functionalization : Additional functional groups can be introduced to enhance biological activity or specificity.

Biological Activity

The compound exhibits a range of biological activities, primarily due to its unique structural features, which allow interaction with various molecular targets.

The biological activity is attributed to the compound's ability to bind to specific enzymes or receptors, modulating their functions. The sulfonyl and thiophene groups enhance binding affinity, making it a potential candidate for drug development targeting inflammatory, antimicrobial, and anticancer pathways.

Therapeutic Applications

  • Anti-inflammatory Activity : Studies have indicated that derivatives of pyrrolidine compounds can exhibit significant anti-inflammatory effects, often outperforming standard agents like curcumin in various assays .
  • Antimicrobial Properties : The compound has shown promising results against both Gram-positive and Gram-negative bacteria. For instance, it demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with MIC values comparable to established antibiotics .
  • Anticancer Potential : Research indicates that this compound can induce apoptosis in cancer cell lines through various mechanisms, including ROS production and modulation of cell cycle pathways .

Data Summary

The following table summarizes key findings related to the biological activities of this compound and its derivatives:

Biological ActivityTarget Organism/PathwayMIC Value (µg/mL)Reference
Anti-inflammatoryVarious< 10
AntibacterialStaphylococcus aureus3.125
AntibacterialEscherichia coli0.5
AnticancerHuman cancer cell linesN/A

Case Studies

  • Anti-inflammatory Study : In a comparative study, several pyrrolidine derivatives were tested for their anti-inflammatory properties. The results indicated that certain modifications to the thiophene group significantly enhanced activity compared to curcumin .
  • Antimicrobial Efficacy : A series of experiments demonstrated that this compound exhibited superior activity against resistant strains of bacteria when compared to traditional antibiotics like ciprofloxacin .
  • Cancer Research : A recent study focused on the apoptotic effects of this compound in colon cancer cells, revealing its potential as a therapeutic agent in oncology through mechanisms involving cell cycle arrest and apoptosis induction .

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